molecular formula C16H14N2O2 B2935629 N-[4-(benzyloxy)phenyl]-2-cyanoacetamide CAS No. 524036-03-1

N-[4-(benzyloxy)phenyl]-2-cyanoacetamide

Cat. No.: B2935629
CAS No.: 524036-03-1
M. Wt: 266.3
InChI Key: FBDKGXHHEYEDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-2-cyanoacetamide (NBP-2CA) is a synthetic cyanoacetamide derivative that has recently been studied for its potential applications in scientific research. The compound was first synthesized in the laboratory in 2006, and has since been used in a range of studies, mainly related to its biochemical and physiological effects. This article will provide a comprehensive overview of NBP-2CA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

Scientific Research Applications

  • Reversible Conjugate Additions : Benzalcyanoacetamides, a category including N-[4-(benzyloxy)phenyl]-2-cyanoacetamide, have been studied for their ability to undergo reversible thiol conjugate additions. This property is particularly relevant in dynamic combinatorial chemistry for the rapid and reversible assembly of molecular components under neutral aqueous conditions (Zhong, Xu, & Anslyn, 2013).

  • Antimicrobial Agents : Derivatives of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential as effective agents against various bacterial and fungal strains, underscoring the significance of cyanoacetamide derivatives in developing new antimicrobial therapies (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

  • Curing Agents for Epoxy Resins : Cyanoacetamides, including this compound, have been identified as novel curing agents for epoxy resins. They offer advantages like clear and tough solids formation, high glass transition temperature, good mechanical strength, and strong metal adhesion. This highlights their potential in advanced materials and coatings applications (Renner, Moser, Bellus, Fuhrer, Hosang, & Székely, 1988).

  • Hybrid Pharmaceuticals : NOSH-Aspirin, a hybrid of aspirin incorporating nitric oxide and hydrogen sulfide-releasing moieties, has been synthesized. This innovative pharmaceutical approach demonstrates the utility of integrating cyanoacetamide structures for enhanced drug efficacy, particularly in anti-inflammatory applications (Kodela, Chattopadhyay, & Kashfi, 2012).

  • Liquid Crystalline Polyacetylenes : The synthesis and properties of liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano tails, related to this compound, have been explored. This research opens up possibilities in the field of advanced polymers and liquid crystal technologies (Kong & Tang, 1998).

  • Epoxy Cure Reaction Studies : The reaction of phenyl-glycidylether with N-isobutylcyanoacetamide under epoxy cure conditions has been studied to understand the complex cure mechanisms involved. This research aids in the development of improved epoxy curing systems and materials (Renner et al., 1988).

Properties

IUPAC Name

2-cyano-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c17-11-10-16(19)18-14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-9H,10,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDKGXHHEYEDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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